molecular formula C15H10BrNO3 B13027712 Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate

Cat. No.: B13027712
M. Wt: 332.15 g/mol
InChI Key: WKLXHJMUIQNGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a furo[2,3-b]pyridine core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-bromoacetophenone with suitable reagents can lead to the formation of the desired furo[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring .

Scientific Research Applications

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism may vary depending on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C15H10BrNO3/c1-19-15(18)12-11-3-2-8-17-14(11)20-13(12)9-4-6-10(16)7-5-9/h2-8H,1H3

InChI Key

WKLXHJMUIQNGKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C1C=CC=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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